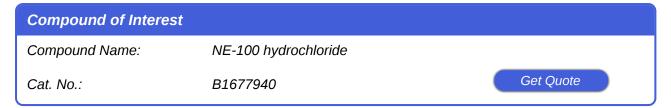


NE-100 Hydrochloride: A Technical Guide for Researchers

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An In-depth Examination of a Potent and Selective Sigma-1 Receptor Antagonist

Abstract

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ 1R), a unique intracellular chaperone protein implicated in a wide range of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of **NE-100 hydrochloride** for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and key pharmacological data. Furthermore, this guide outlines detailed experimental protocols for assays commonly used to characterize **NE-100 hydrochloride** and its effects, and presents diagrams of its implicated signaling pathways and experimental workflows.

Introduction

NE-100 hydrochloride, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a widely used pharmacological tool for studying the physiological and pathophysiological roles of the sigma-1 receptor.[1][2][3] Its high affinity and selectivity for the $\sigma 1R$ over the sigma-2 receptor ($\sigma 2R$) and a panel of other neurotransmitter receptors make it an invaluable agent for elucidating the specific functions of the $\sigma 1R$.[1] Research has indicated potential therapeutic applications for **NE-100 hydrochloride** in a variety of central nervous system (CNS) disorders, including psychosis, cognitive impairments, and neuropathic pain, owing to its neuroprotective and neuromodulatory activities.[2][4]



Chemical and Physical Properties

Property	Value	Reference	
Chemical Name	4-Methoxy-3-(2-phenylethoxy)- N,N- dipropylbenzeneethanamine hydrochloride	[1]	
Molecular Formula	C23H34CINO2	[2]	
Molecular Weight	391.97 g/mol [2]		
CAS Number	149409-57-4	[2]	
Appearance	White to light yellow solid	[3]	
Solubility	Soluble in water (≥ 100 [3]		
Storage	-20°C, sealed, away from moisture	[3]	

Pharmacology Mechanism of Action

NE-100 hydrochloride exerts its effects primarily through the competitive and reversible antagonism of the sigma-1 receptor.[1] The $\sigma 1R$ is a ligand-operated intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface (MAM). It is involved in the regulation of intracellular Ca2+ signaling, ion channel function, and intercellular signaling. By binding to the $\sigma 1R$, **NE-100 hydrochloride** inhibits the actions of endogenous and exogenous $\sigma 1R$ agonists, thereby modulating a variety of downstream cellular processes.

Binding Affinity and Selectivity

NE-100 hydrochloride exhibits high affinity for the sigma-1 receptor with reported Ki and IC50 values in the low nanomolar range. It displays significant selectivity over the sigma-2 receptor and a wide range of other CNS receptors.

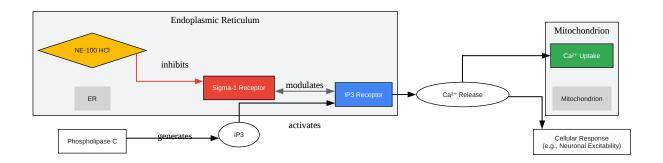


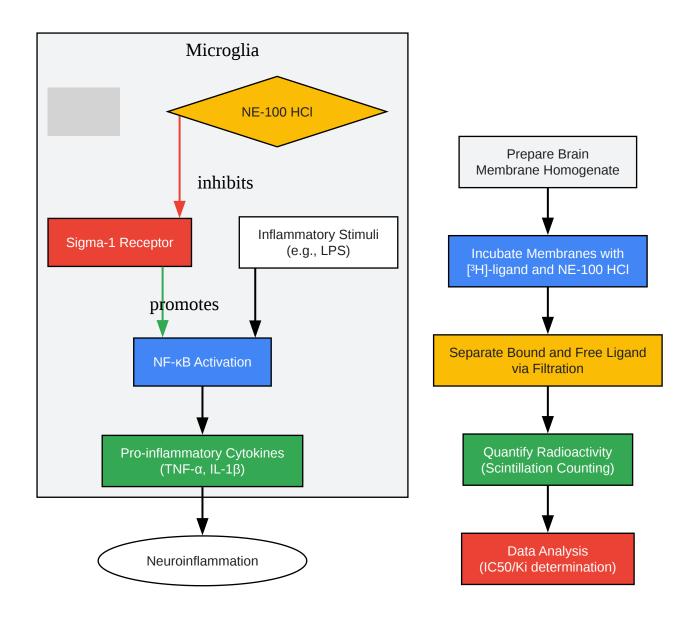
Parameter	Value	Species/Assay Condition	Reference
Ki (σ1R)	0.86 nM	Guinea pig brain membranes	[1]
IC50 (σ1R)	4.16 nM	Not specified	[2][4][5][6]
Kd	1.2 nM	Reversible binding	[1]
Selectivity	> 55-fold over σ2R	Not specified	[1]
Selectivity	> 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors	Not specified	[1]

Signaling Pathways

NE-100 hydrochloride, as a σ 1R antagonist, modulates several key signaling pathways. The following diagrams illustrate some of the implicated pathways.









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